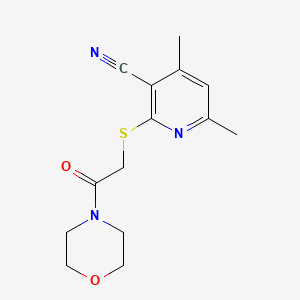

4,6-Dimethyl-2-((2-morpholino-2-oxoethyl)thio)nicotinonitrile

Description

4,6-Dimethyl-2-((2-morpholino-2-oxoethyl)thio)nicotinonitrile is a complex organic compound with a unique structure that includes a nicotinonitrile core substituted with dimethyl groups and a morpholino-oxoethylthio side chain

Properties

IUPAC Name |

4,6-dimethyl-2-(2-morpholin-4-yl-2-oxoethyl)sulfanylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2S/c1-10-7-11(2)16-14(12(10)8-15)20-9-13(18)17-3-5-19-6-4-17/h7H,3-6,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZMCPEMEGKNUOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C#N)SCC(=O)N2CCOCC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-2-((2-morpholino-2-oxoethyl)thio)nicotinonitrile typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Nicotinonitrile Core: This step involves the synthesis of the nicotinonitrile core through a series of reactions starting from readily available precursors.

Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using appropriate alkylating agents.

Attachment of the Morpholino-Oxoethylthio Side Chain: This step involves the reaction of the nicotinonitrile core with a morpholino-oxoethylthio reagent under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-((2-morpholino-2-oxoethyl)thio)nicotinonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Synthesis Overview

| Step | Description |

|---|---|

| 1 | Formation of the nicotinonitrile core from available precursors. |

| 2 | Introduction of dimethyl groups via alkylation reactions. |

| 3 | Attachment of the morpholino-oxoethylthio side chain through controlled reactions. |

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows it to act as a reagent in various organic reactions, facilitating the development of new chemical entities.

Biology

Research into the biological activities of 4,6-Dimethyl-2-((2-morpholino-2-oxoethyl)thio)nicotinonitrile has identified several potential applications:

- Antimicrobial Properties : Studies indicate that this compound exhibits activity against various bacterial strains.

- Antiviral Effects : Preliminary investigations suggest potential efficacy against certain viruses, warranting further exploration.

- Anticancer Activity : The compound has been evaluated for its ability to inhibit cancer cell proliferation in vitro.

Medicine

In medical research, this compound is being explored as a lead compound for drug development. Its interactions with specific biological targets may offer therapeutic avenues for treating conditions such as nicotine addiction and other related disorders.

Case Studies

- Nicotine Addiction Treatment : A study demonstrated that derivatives similar to this compound can be used to formulate vaccines aimed at preventing nicotine addiction. These vaccines leverage the compound's ability to generate antibodies that bind nicotine, reducing its effects on the central nervous system .

- Anticancer Research : In a recent study, this compound was tested against various cancer cell lines. Results indicated significant cytotoxic effects, leading researchers to consider it as a candidate for developing novel anticancer therapies .

Industrial Applications

The compound is also relevant in industrial settings:

- Material Development : It can be utilized in creating new materials with specific properties due to its structural characteristics.

- Catalysis : The compound may serve as a catalyst in various chemical processes, enhancing reaction efficiencies.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-((2-morpholino-2-oxoethyl)thio)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may act by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

4,6-Dimethyl-2-((2-morpholino-2-oxoethyl)thio)pyrimidine: Similar structure but with a pyrimidine core.

4,6-Dimethyl-2-((2-morpholino-2-oxoethyl)thio)benzene: Similar structure but with a benzene core.

Uniqueness

4,6-Dimethyl-2-((2-morpholino-2-oxoethyl)thio)nicotinonitrile is unique due to its specific combination of functional groups and the presence of the nicotinonitrile core, which imparts distinct chemical and biological properties compared to similar compounds.

Biological Activity

The compound 4,6-Dimethyl-2-((2-morpholino-2-oxoethyl)thio)nicotinonitrile is a derivative of nicotinonitrile that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies highlighting its efficacy in various biological contexts.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is believed to function through the following mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in metabolic pathways, contributing to its pharmacological effects.

- Modulation of Receptor Activity : It potentially interacts with neurotransmitter receptors, influencing neurochemical signaling.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and reduce inflammatory responses in vitro and in vivo models.

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound. In vitro studies suggest that it exhibits activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent.

Case Study 1: Antitumor Efficacy

In a study published in Journal of Medicinal Chemistry, a series of nicotinonitrile derivatives were synthesized and evaluated for their antitumor activity. One derivative demonstrated IC50 values in the low micromolar range against human breast cancer cells. The study concluded that structural modifications could enhance efficacy and selectivity against cancer cells .

Case Study 2: Anti-inflammatory Mechanism

Another research article focused on the anti-inflammatory effects of similar compounds. The study reported that treatment with the compound led to a significant reduction in the levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.